6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a unique structure combining cyclopentyl, phenylethyl, and sulfanylidene groups with a diazino-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyclopentanone with phenylethylamine, followed by cyclization with thiourea under acidic conditions to form the diazino-pyrimidinone core. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Pyrimido[4,5-d]pyrimidine: Shares the bicyclic structure but with different substituents.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities
Uniqueness
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific combination of cyclopentyl and phenylethyl groups, which confer distinct chemical properties and biological activities. Its potent CDK2 inhibitory activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H24N4OS |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
6-cyclopentyl-1-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H24N4OS/c24-18-16-12-22(15-8-4-5-9-15)13-20-17(16)23(19(25)21-18)11-10-14-6-2-1-3-7-14/h1-3,6-7,15,20H,4-5,8-13H2,(H,21,24,25) |
InChI Key |
IGDACYSBVCARCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC3=C(NC2)N(C(=S)NC3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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